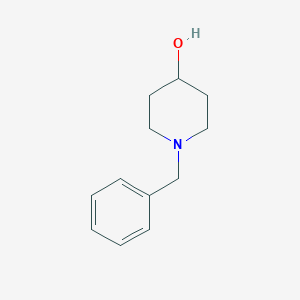

1-Benzyl-4-hydroxypiperidine

Übersicht

Beschreibung

1-Benzyl-4-hydroxypiperidine (CAS 4727-72-4) is a piperidine derivative with a benzyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol . The compound exhibits a melting point range of 60–65°C (purity-dependent) and a boiling point of 127–128°C . It is hygroscopic and commercially available in purities up to 97% (Thermo Scientific) .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for acetylcholinesterase (AChE) inhibitors and other bioactive molecules . Safety data indicate it causes skin, eye, and respiratory irritation (H315, H319, H335), necessitating proper handling and storage at room temperature .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Arginin-Vasotocin beinhaltet die Festphasenpeptidsynthese (SPPS), ein Verfahren, das üblicherweise für die Herstellung von Peptiden verwendet wird. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxybenzotriazol (HOBt) gekoppelt. Nach der Zusammenstellung der Peptidkette werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Arginin-Vasotocin folgt in der Regel den gleichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um den Prozess zu rationalisieren und eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird einer strengen Reinigung mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) und einer Charakterisierung mittels Massenspektrometrie und Kernmagnetresonanz (NMR)-Spektroskopie unterzogen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arginin-Vasotocin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Disulfidbrücke zwischen den Cysteinresten kann oxidiert werden, was die Stabilität und Aktivität des Peptids beeinflusst.

Reduktion: Die Disulfidbrücke kann zu freien Thiolgruppen reduziert werden, was die Konformation des Peptids verändert.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit veränderter biologischer Aktivität zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder Jod unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Hauptprodukte:

Oxidation: Oxidiertes Arginin-Vasotocin mit einer intakten Disulfidbrücke.

Reduktion: Reduziertes Arginin-Vasotocin mit freien Thiolgruppen.

Substitution: Analoge Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Drug Development

1-Benzyl-4-hydroxypiperidine serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its applications include:

- Muscarinic Acetylcholine Receptor Antagonists : This compound is utilized in the development of drugs targeting muscarinic receptors, which are involved in numerous physiological functions and are potential targets for treating conditions like asthma and motion sickness .

- Beta-2 Adrenoceptor Agonists : It plays a role in synthesizing beta-2 agonists, which are primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Fatty Acid Amide Hydrolase Inhibitors : The compound has been studied for its potential to inhibit fatty acid amide hydrolase, an enzyme involved in endocannabinoid metabolism, which could have implications for pain management and neuroprotection .

Biochemical Studies

The compound is employed in various biochemical research applications:

- Ligand Binding Studies : this compound has been used to study ligand concentrations attached to epoxy-activated Sepharose 6B, aiding in the understanding of protein-ligand interactions .

- Enzyme Inhibition Studies : It has been investigated for its inhibitory effects on enzymes such as phosphoinositide 3-kinase (PI3K) and Rho kinase, which are crucial in cancer signaling pathways .

Agricultural Chemistry

The compound has also found applications as a piperidine-based pesticide, showcasing its versatility beyond medicinal chemistry .

Case Studies

Several studies have documented the applications of this compound:

- Study on Muscarinic Antagonists : Research demonstrated that derivatives of this compound exhibited significant antagonistic activity against muscarinic receptors, suggesting potential therapeutic uses in treating various disorders associated with cholinergic signaling .

- Synthesis of Novel Analgesics : A series of studies focused on synthesizing new analgesic compounds derived from this compound, highlighting its importance in developing fast-acting narcotic analgesics with reduced side effects .

Wirkmechanismus

Arginine vasotocin exerts its effects by binding to specific receptors in target tissues. These receptors are homologous to the vasopressin and oxytocin receptors in mammals. Upon binding, arginine vasotocin activates intracellular signaling pathways, including the phosphoinositide signal transduction system. This leads to various physiological responses, such as modulation of water balance, reproductive behaviors, and social interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-Benzyl-4-hydroxypiperidine with structurally related piperidine derivatives:

Key Observations:

- Hydroxyl Group Impact: The -OH group in this compound enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs like 4-Benzylpiperidine .

- Chlorine vs. Hydroxyl : 1-Benzyl-4-chloropiperidine replaces -OH with -Cl, increasing lipophilicity and altering reactivity (e.g., susceptibility to nucleophilic substitution) .

- Ketone Functionality : 1-Benzyl-4-piperidone’s ketone group enables participation in condensation reactions, unlike the hydroxyl group in the parent compound .

- Protecting Groups : Benzyl 4-Hydroxy-1-piperidinecarboxylate incorporates a Cbz group, stabilizing the amine during multi-step syntheses .

Commercial Availability

Biologische Aktivität

1-Benzyl-4-hydroxypiperidine (C12H17NO) is a compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly as a ligand for histamine receptors and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 4727-72-4

- IUPAC Name : 1-benzylpiperidin-4-ol

This compound acts primarily as a histamine H3 receptor antagonist/inverse agonist . The histamine H3 receptor is involved in the modulation of neurotransmitter release, particularly acetylcholine, which is crucial in cognitive functions. By antagonizing this receptor, this compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic dysfunction occurs .

Inhibition of Acetylcholinesterase

This compound also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function .

Structure-Activity Relationships

Research has shown that modifications to the benzyl and hydroxypiperidine moieties can significantly affect the biological activity of the compound. For example, derivatives with different substituents on the benzyl group have been synthesized and evaluated for their potency at the H3 receptor. Notably, compounds such as 1-(2-benzofuranylmethyl)-4-hydroxypiperidine demonstrated high affinity with a pA2 value of 8.47, indicating strong receptor binding capabilities .

Biological Activity Summary Table

| Compound Name | Affinity (pA2) | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |

|---|---|---|---|

| This compound | Not specified | 1.537 μM | Not specified |

| 1-(2-benzofuranylmethyl)-4-OH | 8.47 | Not reported | Not reported |

| 1-(3-benzofuranylmethyl)-4-OH | 8.15 | Not reported | Not reported |

Study on Histamine H3 Receptor Antagonism

In a study evaluating various piperidine derivatives, it was found that compounds incorporating the benzyl moiety at position 1 exhibited significant antagonistic properties against the human histamine H3 receptor (hH3R). The lead compound demonstrated an IC50 value of approximately 41.7 nM in functional assays, indicating its effectiveness in modulating receptor activity .

Cognitive Enhancement Potential

Another study explored the dual action of these compounds on both histamine receptors and cholinesterases, suggesting that they could serve as multitarget agents in treating cognitive dysfunction. The ability to inhibit cholinesterases while simultaneously acting on histamine receptors positions these compounds as promising candidates for further development in neuropharmacology .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Benzyl-4-hydroxypiperidine relevant to experimental design?

- Molecular formula : C₁₂H₁₇NO; Molecular weight : 191.27 g/mol .

- Melting point : 60–65°C (variations may arise from purity or crystallization methods) .

- Boiling point : 127–128°C at 2 mmHg .

- Storage : Store in cool, dark conditions away from oxidizers .

- Hazards : Toxic if swallowed (H301), causes skin (H315) and eye irritation (H319) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- First aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How does the hydroxyl group at the 4-position influence chemical reactivity compared to analogs like 1-Benzyl-4-hydrazinylpiperidine?

- The hydroxyl group enables hydrogen bonding and O-functionalization (e.g., alkylation or acylation), unlike hydrazinyl derivatives, which undergo oxidation to hydrazones .

- Enhances water solubility (reduces logP by ~0.8 units) and modifies coordination chemistry in metal complexes .

Q. How can researchers resolve discrepancies in reported melting points (60–65°C vs. 61–63°C)?

- Methodology : a) Purify via recrystallization (ethyl acetate/hexane, 3:1 v/v) . b) Use Differential Scanning Calorimetry (DSC) at 5°C/min to determine phase transitions . c) Validate purity (>95%) via HPLC with C18 columns (acetonitrile/water mobile phase) .

Q. What synthetic strategies are plausible for preparing this compound derivatives?

- Multi-step approach (based on analogous compounds):

Protect piperidine-4-ol with TBS groups.

Benzylate via nucleophilic substitution with benzyl chloride in THF at 0°C.

Deprotect using TBAF in dichloromethane .

- Critical parameters : Maintain anhydrous conditions and control temperature to prevent overalkylation (yields: 65–78%) .

Q. What advanced techniques confirm structural integrity in synthetic applications?

- ¹H NMR : Key signals at δ 1.65–1.75 (H-3), 3.55 (N-CH₂-Ph), and 4.05 (OH) .

- HRMS : [M+H]⁺ at m/z 192.1383 (±0.0005 deviation) .

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>180°C for stability) .

Q. How can the compound be leveraged in enzyme inhibitor development?

Eigenschaften

IUPAC Name |

1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197083 | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-72-4 | |

| Record name | 1-Benzyl-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4727-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.